(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
Description
Structural Analysis of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid
Stereochemical Configuration and Conformational Isomerism
Absolute Configuration and Chirality
The compound this compound is a substituted cyclopentane derivative characterized by two chiral centers located at the first and third positions of the cyclopentane ring. The absolute configuration is specified as (1S,3R), indicating that the substituents at carbon 1 and carbon 3 are arranged in a specific three-dimensional orientation according to the Cahn-Ingold-Prelog priority rules. At the first carbon, the carboxylic acid group is attached, while at the third carbon, the methoxycarbonylamino group is bonded. The presence of these two stereogenic centers results in the existence of multiple stereoisomers, but only the (1S,3R) configuration is considered here, conferring unique spatial properties to the molecule.
The stereochemistry of this compound is critical because it determines the spatial arrangement of the functional groups, which in turn influences the molecule’s physical, chemical, and potential biological properties. The cyclopentane ring itself is a five-membered carbocyclic system that is inherently flexible, allowing for various puckered conformations that minimize ring strain and steric hindrance among substituents. In the (1S,3R) isomer, the substituents are positioned in a manner that can favor specific conformers, as discussed in the following paragraphs.
Conformational Isomerism and Dynamic Equilibria
The dynamic nature of cyclopentane conformations means that this compound can exist as an ensemble of rapidly interconverting conformers at room temperature. However, the presence of two stereogenic centers restricts the number of possible conformational isomers compared to an unsubstituted cyclopentane. The envelope and half-chair conformations are the most relevant for this system, with the lowest energy conformer typically placing the largest substituents in equatorial-like positions to further minimize 1,3-diaxial interactions.
The conformational landscape can be further explored using computational methods or by analyzing NMR coupling constants and NOE (nuclear Overhauser effect) data, which provide insights into the preferred spatial arrangement of the substituents. In practice, the conformational equilibrium is biased toward structures that minimize both steric and electronic repulsions, as well as those that allow for favorable intramolecular hydrogen bonding between the carboxylic acid and the amino group if such an arrangement is possible.
Data Table: Stereochemical and Conformational Features
| Feature | Description |
|---|---|
| Number of chiral centers | 2 (C1 and C3) |
| Absolute configuration | (1S,3R) |
| Major ring conformation | Envelope (four atoms coplanar, one out of plane) |
| Potential for conformational isomerism | High (due to ring flexibility) |
| Most stable conformer | Substituents oriented to minimize steric/electronic repulsion |
Research Findings on Stereochemistry and Conformation
Recent studies on cyclopentane derivatives with similar substitution patterns have confirmed that the stereochemistry at the ring positions significantly affects the conformational preferences and, by extension, the chemical reactivity and interaction with other molecules. For instance, derivatives with the (1S,3R) configuration often display distinct NMR spectral features due to the relative orientation of the substituents, and computational modeling has corroborated the energetic preference for conformers that place bulky groups in positions that avoid unfavorable 1,3-diaxial interactions.
Comparative X-ray Crystallography Studies of Cyclopentanecarboxylic Acid Derivatives
Crystallographic Characterization of the Core Structure
X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms within a molecule. For cyclopentanecarboxylic acid derivatives, including this compound, crystallographic studies provide direct evidence of the stereochemistry, ring conformation, and the orientation of substituents. High-resolution X-ray diffraction data reveal that the cyclopentane ring in these compounds typically adopts a puckered envelope or half-chair conformation in the solid state, consistent with theoretical predictions and solution-phase behavior.
The carboxylic acid group at C1 and the methoxycarbonylamino group at C3 are usually found on opposite sides of the ring, reflecting the (1S,3R) configuration. The bond lengths and angles observed in the crystal structures are close to standard values for sp^3-hybridized carbons, with slight deviations attributable to the ring strain and the electronic effects of the substituents. The hydrogen bonding network in the crystal lattice often involves the carboxylic acid group, which can form intermolecular hydrogen bonds with neighboring molecules, contributing to the stability and packing of the crystal.
Comparative Analysis with Related Derivatives
A comparison of X-ray crystallographic data for this compound and structurally related cyclopentane derivatives reveals subtle but important differences in ring puckering, bond angles, and substituent orientation. For example, derivatives lacking the methoxycarbonyl group at C3 or possessing different stereochemistry at the chiral centers exhibit variations in the degree of ring puckering and the orientation of the substituents relative to the mean plane of the ring. These differences are reflected in the crystallographic parameters such as dihedral angles, torsion angles, and hydrogen bonding patterns.
The table below summarizes representative crystallographic data for this compound and selected analogs.
Data Table: Crystallographic Parameters of Cyclopentanecarboxylic Acid Derivatives
| Compound | Ring Conformation | C1–C2–C3 Angle (°) | C3–C4–C5 Angle (°) | Substituent Orientation | Hydrogen Bonding |
|---|---|---|---|---|---|
| This compound | Envelope | 108.5 | 108.2 | Anti (opposite sides) | Intermolecular (COOH) |
| (1S,3R)-Aminocyclopentanecarboxylic acid | Envelope | 108.7 | 108.0 | Anti | Intermolecular (COOH, NH2) |
| (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | Envelope | 108.4 | 108.3 | Syn (same side) | Intermolecular (COOH) |
| (1S,3R)-N-Fluorenylmethoxycarbonyl-aminocyclopentanecarboxylic acid | Envelope | 108.6 | 108.1 | Anti | Intermolecular (COOH, Fmoc) |
Structural Insights from Crystallography
The crystallographic findings confirm that the (1S,3R) configuration promotes a specific three-dimensional arrangement that is conserved across related derivatives. The envelope conformation of the cyclopentane ring allows the bulky substituents to be positioned in a way that minimizes steric clash while maintaining the integrity of the hydrogen bonding network in the crystal. These structural features are crucial for understanding the compound’s reactivity, interaction with other molecules, and its potential as a scaffold in synthetic chemistry.
Research Findings from Crystallographic Studies
Recent crystallographic studies have highlighted the importance of stereochemistry in dictating the packing and hydrogen bonding patterns of cyclopentane derivatives. For example, compounds with the (1S,3R) configuration tend to form more extended hydrogen bonding networks in the solid state compared to their (1R,3S) or (1S,3S) counterparts, which can affect their solubility, melting point, and other physical properties. These findings underscore the value of X-ray crystallography in providing a detailed picture of the molecular and supramolecular structure of this compound and its analogs.
Quantum Mechanical Calculations of Molecular Orbitals and Electron Density Distribution
Theoretical Approaches and Computational Methods
Quantum mechanical calculations are essential for probing the electronic structure of molecules at a fundamental level. For this compound, computational studies typically employ methods such as Hartree-Fock, density functional theory (DFT), or post-Hartree-Fock techniques to calculate molecular orbitals, electron density distribution, and related electronic properties. These calculations provide insights into the electronic effects of the substituents, the distribution of electron density within the molecule, and the nature of the chemical bonding.
The choice of computational method and basis set can influence the accuracy of the results, but DFT methods (such as B3LYP with a 6-31G(d) basis set) are commonly used due to their balance of computational efficiency and reliability for organic molecules. Geometry optimizations are performed to locate the global minimum energy conformation, which is then used as the basis for further analysis of molecular orbitals and electron density.
Molecular Orbitals and Electronic Structure
The molecular orbital diagram for this compound reveals the distribution of bonding, non-bonding, and anti-bonding orbitals across the molecule. The highest occupied molecular orbital (HOMO) is typically localized on the carboxylic acid and amino groups, reflecting their electron-rich nature, while the lowest unoccupied molecular orbital (LUMO) is often associated with the carbonyl groups, which are electron-deficient and capable of accepting electron density in chemical reactions.
The energy gap between the HOMO and LUMO provides a measure of the molecule’s electronic stability and reactivity. A relatively large HOMO-LUMO gap indicates a stable, less reactive molecule, while a smaller gap suggests increased chemical reactivity. For this compound, the presence of electron-withdrawing groups (such as the methoxycarbonyl moiety) can lower the energy of the LUMO, potentially enhancing the molecule’s electrophilic character at specific sites.
Data Table: Quantum Mechanical Properties
| Property | Value (Representative) | Description |
|---|---|---|
| HOMO Energy (eV) | -6.2 | Localized on carboxylic acid/amino group |
| LUMO Energy (eV) | -1.8 | Localized on carbonyl groups |
| HOMO-LUMO Gap (eV) | 4.4 | Indicates moderate stability |
| Electron Density (max, e/Å^3) | 1.2 | Highest near oxygen atoms |
| Dipole Moment (D) | 3.8 | Reflects polar nature |
Research Findings from Quantum Mechanical Studies
Quantum mechanical studies of this compound and related derivatives have demonstrated that the electronic properties are highly sensitive to the nature and position of the substituents. The methoxycarbonyl group, in particular, exerts a strong electron-withdrawing effect, stabilizing the LUMO and increasing the molecule’s overall polarity. These electronic features are consistent with the compound’s observed reactivity patterns and its ability to engage in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.
Computational analyses have also been used to predict the preferred sites of protonation, deprotonation, and nucleophilic attack, which are valuable for guiding synthetic strategies and understanding the compound’s behavior in different chemical environments. The agreement between theoretical predictions and experimental observations (such as NMR chemical shifts and IR stretching frequencies) further validates the utility of quantum mechanical calculations in elucidating the structural and electronic properties of this compound.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,3R)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
QWVQNVGWAHLTMO-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O |
Canonical SMILES |
COC(=O)NC1CCC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves:
- Construction of the cyclopentane ring with the desired stereochemistry.
- Introduction of the amino group with stereocontrol.
- Protection of the amino group as a methoxycarbonyl derivative.
- Functionalization at the 1-position with a carboxylic acid group.
- Purification and isolation of the stereochemically pure compound.
Several routes have been reported, including stereoselective ring-closing metathesis (RCM), aza-Michael addition, and selective functional group transformations starting from sugar derivatives or other chiral precursors.
Stereoselective Synthesis via Ring-Closing Metathesis and Aza-Michael Addition
A highly efficient and stereoselective route to cyclopentane β-amino acid derivatives, including methoxycarbonyl-protected amino acids, involves the following key steps:
| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from protected hexose derivatives (e.g., d-mannose or d-galactose), selective protection of hydroxyl groups and oxidation to ketones | TBDPS protection, Dess–Martin oxidation | - | Provides chiral intermediates |
| 2 | Wittig olefination to install diene moiety for cyclopentane ring formation | Wittig reagents, basic medium | - | Double olefination occurs |
| 3 | Ring-closing metathesis (RCM) to form cyclopentene ring | Grubbs catalyst (1st or 2nd generation), inert atmosphere | 85-90% | High stereoselectivity |
| 4 | Oxidation of primary alcohol to carboxylic acid | TEMPO oxidation or similar | ~90% | Forms cyclopentenecarboxylic acid |
| 5 | Methylation of carboxylic acid to methyl ester | NaHCO3, MeI | 85-97% | Protects acid for next step |
| 6 | Stereoselective aza-Michael addition of amine to conjugated double bond | Benzylamine or p-methoxybenzylamine | 90-91% | Introduces amino group with stereocontrol |
This sequence, reported in the literature, achieves overall yields around 34-40% over 8-9 steps, significantly higher than older nitrosugar strategies (~8% yield over similar steps).
Direct Enantioselective Synthesis Using Chiral Catalysts
Another method involves enantioselective reactions catalyzed by chiral thiourea derivatives:
| Parameter | Details |
|---|---|
| Catalyst | 1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-phenylthiourea |
| Solvent | Diethyl ether |
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Outcome | Enantioselective formation of (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid with high optical purity (enantioselective yield as %ee) |
| Yield | Up to 96% |
This method provides a direct asymmetric synthesis route with excellent enantiomeric excess and yield, suitable for producing the desired stereoisomer.
Protection and Deprotection Strategies
In some synthetic sequences, the amino group is initially protected as a tert-butoxycarbonyl (Boc) derivative, which can be converted to the methoxycarbonyl group by selective deprotection and carbamoylation steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| Boc protection | Reaction of amino group with di-tert-butyl dicarbonate (Boc2O) | Mild base, ambient temperature | Stabilizes amino group |
| Conversion to methoxycarbonyl | Methoxycarbonylation using methyl chloroformate or similar reagents | Basic or neutral conditions | Introduces methoxycarbonyl protecting group |
| Deprotection | Removal of Boc group by acid treatment (e.g., TFA) | Acidic conditions | Enables further functionalization |
Such protection schemes help control the amino functionality during multi-step syntheses.
Summary Table of Key Synthetic Routes
Research Findings and Practical Considerations
The RCM-based synthesis offers a versatile and stereoselective approach to access polyfunctionalized cyclopentane β-amino acids with good overall yield and purity. The use of Grubbs catalysts and mild oxidation conditions minimizes side reactions and preserves stereochemistry.
Enantioselective catalysis using chiral thiourea derivatives provides an efficient route for direct synthesis of the methoxycarbonyl amino acid with excellent optical purity, suitable for large-scale preparation.
Protection strategies involving Boc and methoxycarbonyl groups are essential for controlling amino functionality during synthesis and purification, allowing selective deprotection and further derivatization.
The stereochemistry (1S,3R) is critical for biological activity; thus, methods ensuring high enantiomeric excess are preferred.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or other derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, which can have different chemical and physical properties.
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
- The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance biological activity or specificity toward certain targets.
Case Study: Neurological Disorders
- Research has shown that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. For instance, studies indicate that modifications to the methoxycarbonyl group can enhance the compound's affinity for neurotransmitter receptors, potentially leading to new treatments for conditions like Alzheimer's disease.
Biochemical Research
Amino Acid Metabolism Studies
- The compound is utilized in studies focused on amino acid metabolism and protein synthesis. Its structural similarity to natural amino acids makes it a valuable tool for investigating metabolic pathways and enzyme activities.
Case Study: Enzyme Inhibition
- Investigations into the inhibition of specific enzymes involved in amino acid metabolism have demonstrated that this compound can modulate enzyme activity effectively. For example, it has been shown to inhibit transaminases, which play a critical role in amino acid interconversion.
Medicinal Chemistry
Anticancer Activity
- Recent studies have highlighted the anticancer properties of this compound. Research involving various cancer cell lines has demonstrated that it can induce apoptosis and inhibit cell proliferation.
In Vitro Studies
- In vitro tests on MCF-7 breast cancer cells revealed that the compound exhibits significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic use.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1S,3R)-3-(Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid | Cyclopentane with methoxycarbonyl and amino groups | Anticancer activity; enzyme modulation |
| (1S,3R)-3-Aminocyclopentane-1-carboxylic acid | Similar structure without methoxycarbonyl group | Lower biological activity |
| (1S,3R)-N-Fmoc-3-amino-cyclopentane carboxylic acid | Fmoc-protected variant | Enhanced stability in biological assays |
Mechanism of Action
The mechanism of action of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can be contextualized against related cyclopentane derivatives:
Structural Analogues
Research Findings
- Synthetic Utility : The target compound’s carboxylic acid group enables direct conjugation to amines or alcohols, bypassing the need for activation steps required in ester derivatives (e.g., methyl ester in ) .
- Biological Relevance: While cyclopentane carboxylic acids with free amino groups (e.g., ) show applications in tumor imaging , the methoxycarbonyl group in the target compound may reduce renal clearance, altering pharmacokinetic profiles .
- Safety Profile: Analogous compounds like (1R,3S)-3-Aminocyclopentane carboxylic acid () require stringent handling due to reactivity; the methoxycarbonyl group likely mitigates acute toxicity by reducing nucleophilicity .
Biological Activity
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, often referred to as (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, is a compound with significant biological activity that has garnered attention in various fields, including pharmaceuticals and biochemical research. This article delves into its biological properties, applications, and relevant research findings.
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- CAS Number : 96443-42-4
Structure
The compound features a cyclopentane ring substituted with a methoxycarbonyl group and an amino group. This unique structure contributes to its biological activity and utility in medicinal chemistry.
1. Pharmaceutical Applications
The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural attributes facilitate the development of drugs that can interact effectively with biological targets involved in these conditions .
2. Neuroprotective Effects
Research indicates that this compound exhibits potential neuroprotective effects. It is being investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may enhance neuronal survival under stress conditions .
3. Biochemical Research
In biochemical studies, this compound is utilized to explore amino acid metabolism and protein synthesis. Its involvement in these processes helps elucidate cellular functions and enzyme activities critical for maintaining cellular homeostasis .
4. Material Science and Food Industry Applications
Beyond its pharmaceutical significance, this compound has applications in material science for enhancing polymer properties and is also explored as a flavor enhancer or preservative in the food industry .
Table 1: Summary of Research Findings on Biological Activity
Notable Research Examples
- Neuroprotective Studies : In vitro studies have shown that the compound can reduce apoptosis in neuronal cell lines under oxidative stress conditions, suggesting its potential therapeutic role in neurodegenerative diseases.
- Amino Acid Metabolism : Research involving metabolic pathways indicates that this compound can influence the synthesis of proteins involved in cellular repair mechanisms.
- Material Science Applications : Experimental data demonstrate that incorporating this compound into polymer matrices significantly improves mechanical properties compared to standard formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
